5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile
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Overview
Description
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile is a fluorinated organic compound that features prominently in various scientific and industrial applications. The presence of trifluoromethyl groups imparts unique physicochemical properties, making it a valuable compound in the fields of agrochemicals, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a Pd-catalyzed amination reaction. This process uses a Pd(dba)2/BINAP catalytic system and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs vapor-phase reactions and other scalable synthetic routes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions.
Common Reagents and Conditions
Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds with potential therapeutic effects.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of pharmaceuticals with enhanced bioavailability and stability.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electronic properties, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Another fluorinated pyridine derivative with similar applications in catalysis and materials science.
2-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of agrochemicals.
Uniqueness
5,6-Bis-trifluoromethyl-pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the design of bioactive molecules and advanced materials .
Properties
Molecular Formula |
C8H2F6N2 |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
5,6-bis(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)5-2-1-4(3-15)16-6(5)8(12,13)14/h1-2H |
InChI Key |
CWUFZKSQCMSYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1C#N)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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